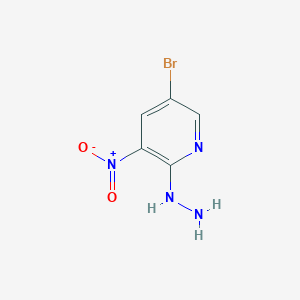

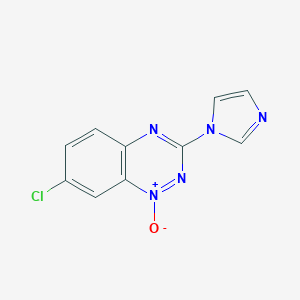

5-Bromo-2-hydrazinyl-3-nitropyridine

描述

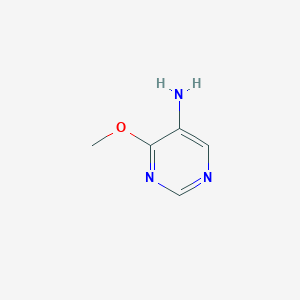

The compound 5-Bromo-2-hydrazinyl-3-nitropyridine is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, its structural relatives and synthesis methods can offer insights into its characteristics. The papers discuss various brominated and nitro-substituted pyridines and pyrimidines, which are of interest due to their potential applications in creating metal-complexing molecular rods and other chemical entities .

Synthesis Analysis

The synthesis of related compounds involves several steps, including Stille coupling, zincation, and bromination. For instance, 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized through Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives, yielding products with high efficiency . Similarly, the synthesis of 5,6-dichloro-3-nitropyrazinamine involves decarboxylative nitration, which could be analogous to the synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine . Moreover, the preparation of 5-Bromo-2-nitropyridine through hydrogen peroxide oxidation indicates a possible route for introducing nitro groups in the presence of bromine .

Molecular Structure Analysis

The molecular structure and vibrational characteristics of nitro-substituted pyridines have been studied using DFT quantum chemical calculations. These studies provide insights into the conformation and electronic properties of the molecules, which are crucial for understanding the behavior of 5-Bromo-2-hydrazinyl-3-nitropyridine . The influence of substituents on the pyridine ring, such as methyl groups, affects the vibrational spectra and the overall stability of the molecule .

Chemical Reactions Analysis

The reactivity of nitro-substituted pyridines and pyrazines is influenced by the presence of electron-withdrawing nitro groups and electron-donating amino or hydrazino groups. These compounds can undergo nucleophilic substitution, acetylation, and condensation reactions to form various heterocyclic structures . The presence of a hydrazino group in 5-Bromo-2-hydrazinyl-3-nitropyridine suggests potential for similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted pyridines are determined by their molecular structure. The presence of bromine and nitro groups can significantly affect the molecule's polarity, boiling point, and solubility. The papers discuss the use of spectroscopic techniques such as FT-Raman, FT-IR, and NMR to characterize these properties, as well as computational methods to predict charge distributions and reactive sites within the molecules . These analyses are essential for understanding the behavior of 5-Bromo-2-hydrazinyl-3-nitropyridine in various chemical environments.

科学研究应用

Synthesis and Large-Scale Production

5-Bromo-2-nitropyridine, closely related to 5-Bromo-2-hydrazinyl-3-nitropyridine, has been synthesized via hydrogen peroxide oxidation. This process was optimized for large-scale production, ensuring high conversion rates and minimal impurity content. Safety studies focusing on the stability of the oxidant mixture and the oxidation reaction were also conducted, leading to the development of a safe, reproducible protocol for large-scale chemistry applications (Agosti et al., 2017).

Spectroscopic Analysis

The Fourier transform Raman and Fourier transform infrared spectra of 5-Bromo-2-nitropyridine, a compound structurally similar to 5-Bromo-2-hydrazinyl-3-nitropyridine, have been extensively studied. These studies included detailed vibrational assignments and density functional calculations to understand its molecular structure better. The theoretical spectrograms for both Raman and IR spectra of the molecule were constructed, contributing to the understanding of its vibrational characteristics (Sundaraganesan et al., 2005).

Computational and Molecular Dynamics Analysis

Computational calculations were performed on 5-bromo-3-nitropyridine-2-carbonitrile, a molecule closely related to 5-Bromo-2-hydrazinyl-3-nitropyridine, to understand its molecular structure and energy. This study included UV-Vis spectrum analysis and various molecular analyses like electron density and reactivity assessments. Molecular docking with target proteins was also investigated, showing the compound's potential in inhibiting certain protein functions. These findings provide insights into the molecule's physicochemical properties and biological significance (Arulaabaranam et al., 2021).

安全和危害

5-Bromo-2-hydrazinyl-3-nitropyridine is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

(5-bromo-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSPWVIGDQPZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650088 | |

| Record name | 5-Bromo-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydrazinyl-3-nitropyridine | |

CAS RN |

15862-42-7 | |

| Record name | 5-Bromo-2-hydrazinyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

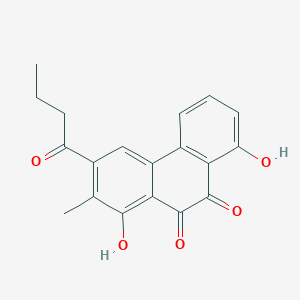

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)